

Rabeprazole-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rabeprazole-13C,d3

Cat. No.: B12371499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rabeprazole-13C,d3**, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and a detailed visualization of its mechanism of action.

Core Technical Data

Rabeprazole-13C,d3 is a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification. The key quantitative data for **Rabeprazole-13C,d3** and its sodium salt are summarized below.

Property	Rabeprazole-13C,d3	Rabeprazole-13C,d3 Sodium Salt
CAS Number	1261392-48-6[1]	Not Available
Molecular Weight	363.455 g/mol [1]	385.44 g/mol
Molecular Formula	C ₁₇ ¹³ CH ₁₇ D ₃ N ₃ O ₃ S	C ₁₇ ¹³ CH ₁₇ D ₃ N ₃ NaO ₃ S

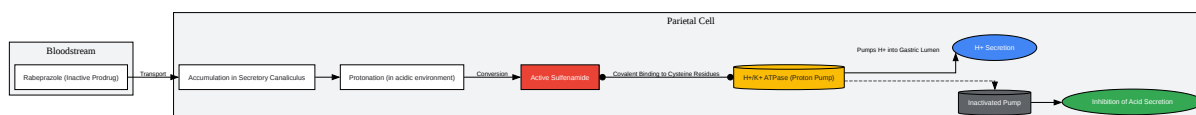
Mechanism of Action: Inhibition of the Gastric H⁺/K⁺ ATPase

Rabeprazole is a member of the substituted benzimidazole class of antisecretory compounds. It acts as a proton pump inhibitor (PPI), targeting the final step of gastric acid secretion.[2] Unlike H₂-receptor antagonists, rabeprazole does not exhibit anticholinergic properties.[2] Its mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺ ATPase (hydrogen-potassium adenosine triphosphatase) located on the secretory surface of parietal cells.[1][2]

Rabeprazole is a prodrug, meaning it is administered in an inactive form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated and undergoes a rapid conversion to its active form, a tetracyclic sulfenamide.[1][3][4] This activated form then covalently binds to cysteine residues on the H⁺/K⁺ ATPase, forming a disulfide bond.[1][3][5] This binding inactivates the proton pump, thereby blocking the exchange of extracellular K⁺ for intracellular H⁺ and effectively halting acid secretion into the gastric lumen.[6] Due to the irreversible nature of this binding, acid secretion is suppressed until new proton pumps are synthesized by the parietal cells.[6]

The metabolism of rabeprazole is primarily non-enzymatic, with a smaller fraction metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6][7]

Below is a diagram illustrating the activation and mechanism of action of Rabeprazole.



[Click to download full resolution via product page](#)

Caption: Mechanism of Rabeprazole activation and inhibition of the gastric proton pump.

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of rabeprazole on the H⁺/K⁺-ATPase enzyme, adapted from methodologies described for plant extracts and proton pump inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Preparation of H⁺/K⁺-ATPase Enriched Microsomes:

- Obtain fresh sheep or pig stomachs from a local abattoir.[\[8\]](#)[\[11\]](#)
- Isolate the gastric mucosa by scraping.
- Homogenize the mucosal scrapings in a cold Tris-HCl buffer (e.g., 200 mM, pH 7.4).[\[8\]](#)
- Perform differential centrifugation to isolate the microsomal fraction containing the H⁺/K⁺-ATPase. This typically involves a low-speed centrifugation (e.g., 5,000 x g for 10-20 minutes) to remove larger debris, followed by a high-speed centrifugation of the supernatant to pellet the microsomes.[\[8\]](#)
- The protein concentration of the resulting microsomal preparation should be determined using a standard method, such as the Bradford protein assay, with bovine serum albumin as a standard.[\[8\]](#)[\[11\]](#)

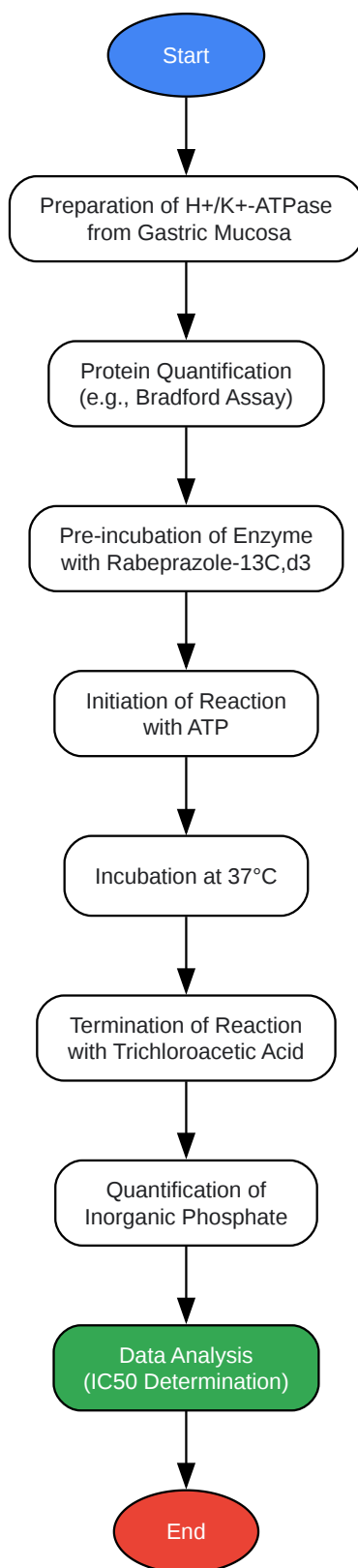
2. H⁺/K⁺-ATPase Inhibition Assay:

- Pre-incubate a defined amount of the microsomal enzyme preparation (e.g., 10 µg of membrane protein) with varying concentrations of **Rabeprazole-13C,d3** (or a standard like omeprazole) for a set period (e.g., 30-60 minutes) at 37°C.[\[9\]](#)[\[10\]](#)
- Prepare a reaction mixture containing Tris-HCl buffer (e.g., 20-40 mM, pH 7.4), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM).[\[9\]](#)[\[10\]](#)
- Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) to the pre-incubated enzyme-inhibitor mixture.[\[9\]](#)[\[10\]](#)
- Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[\[9\]](#)[\[10\]](#)
- Stop the reaction by adding an ice-cold solution of trichloroacetic acid (e.g., 10%).[\[9\]](#)[\[10\]](#)

- Centrifuge the mixture to pellet the precipitated protein.[10]
- The amount of inorganic phosphate released from the hydrolysis of ATP in the supernatant is then quantified. This can be done spectrophotometrically at a specific wavelength (e.g., 400 nm).[9]
- The inhibitory activity is calculated by comparing the amount of phosphate released in the presence of the inhibitor to that of a control (without the inhibitor). The IC_{50} value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a proton pump inhibitor like **Rabeprazole-13C,d3**.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro H⁺/K⁺-ATPase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. ajpp.in [ajpp.in]
- 9. In vitro H⁺-K⁺ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnsbm.org [jnsbm.org]
- 11. Isolation of H⁺,K⁺-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Rabeprazole-13C,d3: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371499#rabeprazole-13c-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com